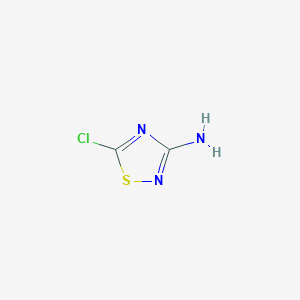

5-Chloro-1,2,4-thiadiazol-3-amine

Description

The exact mass of the compound 5-Chloro-1,2,4-thiadiazol-3-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-1,2,4-thiadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,2,4-thiadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3S/c3-1-5-2(4)6-7-1/h(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTFDFKYEZGUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312752 | |

| Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50988-13-1 | |

| Record name | 50988-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Halogenated Heterocycle

An In-Depth Technical Guide to 5-Chloro-1,2,4-thiadiazol-3-amine: Properties, Reactivity, and Applications

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thiadiazole scaffold is a recurring motif in a vast array of biologically active agents.[1][2] This guide focuses on a specific, highly functionalized derivative: 5-Chloro-1,2,4-thiadiazol-3-amine (CAS No. 50988-13-1). This compound is not merely another reagent; it is a strategic building block, engineered with two distinct, orthogonally reactive sites—an electrophilic carbon bearing a chlorine atom and a nucleophilic amine.

This dual functionality makes it an invaluable precursor for constructing complex molecular architectures through pharmacophoric hybridization and scaffold decoration.[3] For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties of this molecule is paramount to unlocking its full potential in creating next-generation therapeutics and functional materials. This document serves as a senior application scientist's perspective on the core chemical attributes, reactivity, and strategic deployment of this versatile intermediate.

Section 1: Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the starting point for all successful experimental design. The key identifiers and physicochemical data for 5-Chloro-1,2,4-thiadiazol-3-amine are summarized below.

| Property | Value | Source |

| Chemical Name | 5-Chloro-1,2,4-thiadiazol-3-amine | Guidechem |

| CAS Number | 50988-13-1 | [4] |

| Molecular Formula | C₂H₂ClN₃S | [4] |

| Molecular Weight | 135.57 g/mol | [4] |

| Monoisotopic Mass | 134.9657959 Da | [4] |

| Topological Polar Surface Area | 80 Ų | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Heavy Atom Count | 7 | [4] |

| Complexity | 70 | [4] |

Section 2: Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of 5-Chloro-1,2,4-thiadiazol-3-amine stems from the distinct reactivity of its chloro and amino groups, which can be addressed selectively under different reaction conditions. The 1,2,4-thiadiazole ring is an electron-deficient system, a feature that profoundly influences the behavior of its substituents.

The Electrophilic Center: Nucleophilic Aromatic Substitution (SNAAr)

The carbon atom at the 5-position is rendered significantly electron-poor by the adjacent sulfur atom and the two ring nitrogen atoms.[5] This, combined with the fact that chloride is a good leaving group, makes the C5 position highly susceptible to nucleophilic attack .[1] This is the molecule's primary and most exploited reactive pathway.

Causality: The high activation of halogenated thiadiazoles towards nucleophiles is a cornerstone of their application.[5] It allows for the facile introduction of a wide array of functional groups, including:

-

O-Nucleophiles: Alcohols and phenols can displace the chloride to form ethers.

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) react to form substituted diaminothiadiazoles.

-

S-Nucleophiles: Thiols can be used to generate thioethers.

This reactivity is fundamental to library synthesis in drug discovery, enabling the rapid creation of diverse analogues for structure-activity relationship (SAR) studies.

Caption: Key reactive sites of 5-Chloro-1,2,4-thiadiazol-3-amine.

The Nucleophilic Center: Reactions of the 3-Amine

The amino group at the 3-position behaves as a typical, albeit weakly basic, aromatic amine. It is sufficiently nucleophilic to react with a range of electrophiles.[5]

-

Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding amides. This is a common strategy to introduce linkers for attaching other pharmacophores.[3]

-

Formation of Schiff Bases: Condensation with aldehydes and ketones can yield imines, which can serve as intermediates for further elaboration.[5]

-

Diazotization: The amine can form diazonium salts, which are versatile intermediates for introducing other functionalities, although this may be complicated by the overall ring electronics.[5]

Section 3: Representative Synthesis Protocol

While the exact commercial synthesis of 50988-13-1 is proprietary, a plausible and scientifically sound synthetic route can be designed based on established thiadiazole chemistry. The most common methods involve the cyclization of a thiourea or thiosemicarbazide precursor.

Principle: The core 1,2,4-thiadiazole ring is often formed via oxidative cyclization of a precursor containing the requisite N-C-N-S framework.

Hypothetical Step-by-Step Synthesis

Objective: To prepare 5-Chloro-1,2,4-thiadiazol-3-amine from a suitable precursor.

Step 1: Formation of 1-cyanoguanidine-3-thiourea

-

Rationale: This step assembles the basic atomic framework needed for the heterocyclic ring.

-

Procedure:

-

To a stirred solution of dicyandiamide in a suitable solvent like ethanol, slowly bubble hydrogen sulfide (H₂S) gas in the presence of a base catalyst (e.g., triethylamine) at a controlled temperature (0-10 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure. The resulting crude product is often used directly in the next step.

-

Step 2: Oxidative Cyclization and Chlorination

-

Rationale: This key step simultaneously forms the thiadiazole ring and introduces the chlorine atom at the 5-position. Using a chlorinating agent during cyclization is an efficient strategy.

-

Procedure:

-

Suspend the crude product from Step 1 in an inert solvent such as dichloromethane or carbon tetrachloride.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂) dropwise. Sulfuryl chloride acts as both the oxidizing agent to close the ring and the chlorinating agent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully by pouring it over ice water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Caption: Plausible synthetic workflow for the target compound.

Section 4: Applications in Drug Discovery and Beyond

The true value of 5-Chloro-1,2,4-thiadiazol-3-amine lies in its role as an intermediate for creating molecules with significant biological activity. The thiadiazole nucleus is a "privileged scaffold" known to impart a range of pharmacological properties.[2]

-

Anticancer Agents: Many 1,3,4-thiadiazole derivatives (a closely related isomer) have demonstrated potent cytotoxic activity.[2][3] The 5-chloro substituent is particularly valuable, as electron-withdrawing groups on the phenyl ring attached at this position have been shown to boost anticancer effects.[3] This compound provides a direct route to attach various aryl or alkyl groups at the 5-position via nucleophilic substitution.

-

Antimicrobial and Antifungal Agents: The thiadiazole core is present in numerous compounds with antibacterial and antifungal properties.[6] The ability to easily diversify the substituents at both the 3- and 5-positions allows for extensive optimization of antimicrobial potency.

-

Anticonvulsant and Anti-inflammatory Activity: Derivatives of thiadiazoles have been synthesized and evaluated for anticonvulsant and anti-inflammatory activities, showing promising results in preclinical models.[5][6]

-

Agrochemicals: The reactivity profile of halogenated thiadiazoles also makes them useful intermediates in the synthesis of novel pesticides and crop protection agents.[7]

Section 5: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 5-Chloro-1,2,4-thiadiazol-3-amine is essential. While specific toxicological data for this exact compound is limited, data from closely related analogues provides a strong basis for hazard assessment.

GHS Hazard Information (Inferred from Analogues like 5-Chloro-1,3,4-thiadiazol-2-amine): [8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Laboratory Practices:

-

Handling: Always handle in a well-ventilated fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields or a face shield.[10] Avoid inhalation of dust or vapors and prevent all personal contact.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-1,2,4-thiadiazol-3-amine is a potent and versatile chemical building block whose value is defined by its strategic, dual-functional nature. The electron-deficient thiadiazole ring activates the C5-chlorine for nucleophilic substitution while the C3-amine provides a handle for a host of electrophilic reactions. This predictable and exploitable reactivity makes it a cornerstone intermediate for medicinal chemists and material scientists aiming to synthesize novel, high-value compounds. A thorough understanding of its properties, reactivity, and safe handling procedures is the key to leveraging this powerful scaffold in the pursuit of scientific innovation.

References

-

Al-Ghorbani, M., et al. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]

-

Chemical Synthesis Database. (2025). 5-chloro-1,3-thiazol-2-amine. chemsynthesis.com. Available at: [Link]

-

Rojas, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]

-

Abdel-Ghani, T.M., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. PubChem. Available at: [Link]

-

Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. Available at: [Link]

-

Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. rasayanjournal.co.in. Available at: [Link]

-

Okchem. (n.d.). Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. okchem.com. Available at: [Link]

-

ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. mdpi.com. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 37566-40-8|5-Chloro-1,3,4-thiadiazol-2-amine|BLD Pharm [bldpharm.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Chloro-1,2,4-thiadiazol-3-amine (CAS No. 50988-13-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-1,2,4-thiadiazol-3-amine, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document delves into the rationale behind its synthesis, explores its reactivity, and contextualizes its application in the development of novel therapeutics.

Core Compound Identity and Physicochemical Properties

5-Chloro-1,2,4-thiadiazol-3-amine, registered under CAS number 50988-13-1 , is a five-membered heterocyclic compound featuring a unique arrangement of nitrogen, sulfur, and chlorine atoms.[1] This distinct structure imparts specific electronic and steric properties that make it a valuable scaffold in the design of biologically active molecules.[2][3][4][5]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 50988-13-1 | [1] |

| Molecular Formula | C₂H₂ClN₃S | [1] |

| Molecular Weight | 135.57 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Melting Point | 188-192 °C | Supplier Data |

| Solubility | Soluble in DMSO and DMF | General Knowledge |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine can be achieved through a variety of methods, with a common and efficient route involving the oxidative cyclization of an appropriate amidinothiourea precursor. This approach is favored for its relatively mild conditions and good yields.

The logical flow of this synthesis is depicted in the following workflow diagram:

Caption: Synthetic workflow for 5-Chloro-1,2,4-thiadiazol-3-amine.

Detailed Experimental Protocol: Synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine

This protocol is a representative method based on established principles of thiadiazole synthesis.[6][7]

Step 1: Synthesis of Amidinothiourea

-

In a well-ventilated fume hood, dissolve thiourea (1 mole equivalent) in a suitable solvent such as ethanol.

-

Slowly add a solution of cyanamide (1 mole equivalent) in the same solvent to the thiourea solution while stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated amidinothiourea by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Causality Insight: The reaction between thiourea and cyanamide proceeds via nucleophilic addition of the sulfur of thiourea to the carbon of the cyano group, followed by intramolecular rearrangement to form the more stable amidinothiourea structure.

Step 2: Oxidative Cyclization and Chlorination

-

Suspend the dried amidinothiourea (1 mole equivalent) in an inert solvent like dichloromethane or chloroform.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (2-3 mole equivalents), dropwise to the suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Chloro-1,2,4-thiadiazol-3-amine as a solid.

Causality Insight: Sulfuryl chloride acts as both an oxidizing and chlorinating agent. It facilitates the cyclization of the amidinothiourea to form the thiadiazole ring and subsequently chlorinates the 5-position. The electron-rich nature of the thiadiazole ring directs the chlorination to this position.

Chemical Reactivity and Stability

The reactivity of 5-Chloro-1,2,4-thiadiazol-3-amine is dictated by the interplay of its three key functional components: the thiadiazole ring, the amino group, and the chloro substituent.

-

The Thiadiazole Ring: The aromatic nature of the 1,2,4-thiadiazole ring provides it with considerable stability. However, the presence of three heteroatoms makes it susceptible to nucleophilic attack, particularly at the carbon atoms.

-

The Amino Group: The 3-amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. This functionality is often exploited to link the thiadiazole core to other molecular fragments in drug design.[8]

-

The Chloro Substituent: The chlorine atom at the 5-position is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of substituents at this position, further enhancing the molecular diversity of potential drug candidates.[7]

The following diagram illustrates the key reactive sites of the molecule:

Caption: Key reactive sites of 5-Chloro-1,2,4-thiadiazol-3-amine.

Applications in Drug Discovery and Development

The 1,2,4-thiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][5][9] 5-Chloro-1,2,4-thiadiazol-3-amine serves as a versatile starting material for the synthesis of derivatives with potential therapeutic applications, including:

-

Anticancer Agents: The thiadiazole nucleus is a common feature in molecules designed to inhibit various cancer-related targets. The ability to functionalize both the amino and chloro positions of 5-Chloro-1,2,4-thiadiazol-3-amine allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2]

-

Antimicrobial Agents: Thiadiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. The incorporation of this scaffold can enhance the lipophilicity of a molecule, facilitating its penetration through microbial cell membranes.

-

Enzyme Inhibitors: The unique electronic properties of the thiadiazole ring can facilitate interactions with the active sites of various enzymes, making it a valuable component in the design of specific inhibitors.

Illustrative Workflow: Derivatization for Kinase Inhibitor Screening

The following workflow outlines a typical strategy for utilizing 5-Chloro-1,2,4-thiadiazol-3-amine in the early stages of a kinase inhibitor drug discovery program.

Caption: Drug discovery workflow utilizing 5-Chloro-1,2,4-thiadiazol-3-amine.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The most prominent feature would be a broad singlet in the region of 5.0-7.0 ppm, corresponding to the two protons of the amino group. The exact chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: Two distinct signals would be expected for the carbon atoms of the thiadiazole ring. The carbon atom attached to the chlorine (C5) would likely appear in the range of 160-170 ppm, while the carbon bearing the amino group (C3) would be expected at a slightly upfield position, around 150-160 ppm.

Safety and Handling

As with any laboratory chemical, 5-Chloro-1,2,4-thiadiazol-3-amine should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

5-Chloro-1,2,4-thiadiazol-3-amine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its well-defined reactive sites allow for systematic chemical modifications, making it an ideal scaffold for the generation of diverse chemical libraries for biological screening. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the research and development of new therapeutic agents.

References

-

Al-Suwaidan, I. A., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(15), 4493. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(11), 4785-4799. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]

-

Rashid, M., et al. (2019). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 11(4), 48-60. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Weinstock, L. M., & Handelsman, B. (1968). U.S. Patent No. 3,391,152. U.S.

-

Yüksek, H., et al. (2017). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 22(9), 1478. [Link]

- Weinstock, L. M., & Pollak, P. I. (1971). U.S. Patent No. 3,564,000. U.S.

-

Zhang, M., et al. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. [Link]

-

Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910. [Link]

-

Herges, R., & Ugi, I. (1986). Synthesis of 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemische Berichte, 119(3), 829-836. [Link]

-

Fereja, M., & Tadesse, S. (2022). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. [Link]

-

ResearchGate. (n.d.). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. [Link]

-

Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 489-539. [Link]

-

PubMed. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chloro-1,2,4-thiadiazol-3-amine: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-1,2,4-thiadiazol-3-amine, a crucial heterocyclic intermediate. As a Senior Application Scientist, the following sections synthesize its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications in medicinal chemistry, offering field-proven insights into its utility.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in diverse biological interactions.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including uses as antibiotics, enzyme inhibitors, and modulators of various receptors.[1][2] 5-Chloro-1,2,4-thiadiazol-3-amine, in particular, represents a versatile building block. Its dual functionality—an amino group for amide bond formation or further heterocyclization and a reactive chloro substituent for nucleophilic displacement—makes it a valuable starting point for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

Molecular Structure and Physicochemical Properties

5-Chloro-1,2,4-thiadiazol-3-amine is a five-membered aromatic heterocycle containing one sulfur and three nitrogen atoms. The presence of an electron-withdrawing chlorine atom and an electron-donating amino group on the thiadiazole ring influences its electronic properties and reactivity.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 50988-13-1 | [3][4] |

| Molecular Formula | C₂H₂ClN₃S | [3] |

| Molecular Weight | 135.57 g/mol | [3] |

| Appearance | White to off-white crystalline powder (predicted) | General chemical properties |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature. | Inferred from related structures |

| Boiling Point | Not available | [4] |

| Density | ~1.703 g/cm³ (predicted) | Inferred from supplier data |

Synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine

While a specific, detailed protocol for the synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine is not widely published in peer-reviewed literature, its structure suggests a plausible synthetic route based on established methods for constructing the 3-amino-5-halo-1,2,4-thiadiazole core. One of the most common approaches involves the oxidative cyclization of an appropriate precursor.[5]

A likely synthetic pathway starts from guanidine and a sulfur-containing chlorinating agent. For instance, the reaction of a guanidine derivative with perchloromethyl mercaptan (trichloromethanesulfenyl chloride) is a known method for forming related thiadiazole structures.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with readily available starting materials.

Caption: Proposed synthetic workflow for 5-Chloro-1,2,4-thiadiazol-3-amine.

Experimental Protocol (Hypothetical)

-

Step 1: Reaction Setup: In a well-ventilated fume hood, a suitable solvent (e.g., a chlorinated hydrocarbon) is charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel. The vessel is cooled in an ice bath.

-

Step 2: Reagent Addition: Guanidine hydrochloride is suspended in the solvent. Perchloromethyl mercaptan is added dropwise while maintaining a low temperature. This step is highly exothermic and requires careful control.

-

Step 3: Cyclization: An oxidizing agent, such as sulfuryl chloride, is then added to facilitate the ring closure and formation of the thiadiazole ring.

-

Step 4: Work-up and Isolation: The reaction mixture is carefully quenched with water or a basic solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Step 5: Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Disclaimer: This is a generalized, hypothetical protocol based on established chemical principles for related compounds. Researchers must consult specific literature and perform appropriate risk assessments before attempting any synthesis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

A broad singlet is expected for the amino (-NH₂) protons, typically in the range of 7.8-8.5 ppm (in DMSO-d₆). The chemical shift of these protons is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Two distinct signals are expected for the two carbon atoms of the thiadiazole ring. Based on data from similar 1,2,4-thiadiazoles, these peaks would likely appear in the highly deshielded region of the spectrum, approximately between 165 and 185 ppm.[6] The carbon atom attached to the chlorine (C5) would be expected at a different chemical shift than the carbon attached to the amino group (C3).

Infrared (IR) Spectroscopy

-

N-H stretching: Two bands characteristic of a primary amine are expected in the region of 3100-3400 cm⁻¹.[7]

-

C=N stretching: A strong absorption band corresponding to the C=N stretching of the thiadiazole ring is expected around 1600-1650 cm⁻¹.

-

Ring vibrations: Other characteristic peaks for the thiadiazole ring would be present in the fingerprint region.

Mass Spectrometry

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 135 and an M+2 peak at m/z 137 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 5-Chloro-1,2,4-thiadiazol-3-amine is dominated by its two functional groups: the 3-amino group and the 5-chloro substituent.

Nucleophilic Aromatic Substitution at C5

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution.[8] This is due to the electron-withdrawing nature of the nitrogen atoms in the thiadiazole ring, which activates the C5 position for attack. This reactivity allows for the introduction of a wide variety of substituents, making it a powerful tool for generating molecular diversity.

Caption: Nucleophilic aromatic substitution at the C5 position.

This reaction is fundamental to using this molecule as a scaffold. By varying the nucleophile, researchers can systematically probe the structure-activity relationship (SAR) of the resulting compounds. For example, displacement of the chloride with various amines, thiols, or alcohols can lead to libraries of compounds for screening against biological targets.

Reactions of the 3-Amino Group

The amino group can undergo standard reactions such as acylation, sulfonylation, and diazotization. This allows for the extension of the molecular structure from the 3-position, providing another avenue for derivatization. For instance, acylation with various carboxylic acids or their derivatives can produce a series of amides, which are common motifs in bioactive molecules.

Application in the Synthesis of Bioactive Molecules

The 1,2,4-thiadiazole core is a component of molecules with diverse biological activities, and 5-Chloro-1,2,4-thiadiazol-3-amine is a key intermediate for accessing many of these.

-

Antimicrobial Agents: The thiadiazole nucleus is present in numerous compounds with antibacterial and antifungal properties.[9]

-

Anticancer Agents: Various substituted thiadiazoles have been investigated as potential anticancer agents, acting through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.[10]

-

Enzyme Inhibitors: The scaffold can be elaborated to target specific enzyme active sites. For example, derivatives of related aminothiadiazoles have been explored as inhibitors for kinases and proteases.

Safety and Handling

As with any halogenated heterocyclic compound, 5-Chloro-1,2,4-thiadiazol-3-amine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Chloro-1,2,4-thiadiazol-3-amine is a high-value chemical intermediate for drug discovery and development. Its bifunctional nature allows for diverse and strategic modifications at both the 3- and 5-positions of the thiadiazole ring. While detailed, publicly available data on this specific molecule is limited, its structural relationship to a wide range of bioactive compounds underscores its potential. The synthetic and reactive principles outlined in this guide provide a solid foundation for researchers to leverage this versatile building block in the quest for novel therapeutics.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Guidechem. (n.d.). 5-CHLORO-1,2,4-THIADIAZOL-3-AMINE 50988-13-1 wiki.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Chloro-2,1,3-benzothiadiazol-4-amine in Modern Chemical Industries.

- Weinstock, L. M., & Handelsman, B. (1968). U.S. Patent No. 3,391,152. U.S.

-

Parrino, B., Carbone, D., Pecoraro, C., Sciano, F., Schillaci, D., & Diana, P. (2024). Novel[8][11][12]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. Marine Drugs, 22(3), 133.

- Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- ChemicalBook. (n.d.). 5-CHLORO-1,2,4-THIADIAZOL-3-AMINE (CAS 50988-13-1).

- Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles.

- Abdel-Wahab, B. F., et al. (2018).

- Shcherbakov, S. V., et al. (2018). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Chemistry of Heterocyclic Compounds, 54(1), 104-106.

- El-Faham, A., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977.

- Gais, H.-J., et al. (2018). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 19(18), 1954-1962.

- Weinstock, L. M., & Tull, R. J. (1971). U.S. Patent No. 3,564,000. U.S.

- Sharma, P., & Kumar, A. (2014). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1653.

- Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(3), 125-134.

- International Journal of Engineering Research & Technology. (2015). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT, 4(5).

- Royal Society of Chemistry. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.

- Pasinszki, T., et al. (2016). Structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Journal of Molecular Structure, 1108, 34-41.

- Al-Masoudi, N. A., et al. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 5(4), 324-332.

- Trade Science Inc. (2011). Synthesis and characterization of substituted 1, 3, 4-thiadiazole and it's derivatives. Organic Chemistry: An Indian Journal, 7(2).

- Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 2(9), 1059-1062.

- Journal of Global Pharma Technology. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(9).

- Pocar, D., et al. (1998). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 35(5), 1213-1216.

- Rasayan Journal of Chemistry. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan J. Chem., 5(2), 235-241.

- LGC Standards. (n.d.). 5-Chloro-1,3,4-thiadiazol-2-amine.

-

Parrino, B., et al. (2024). Novel[8][11][12]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. Molecules, 29(5), 1088.

- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758.

- Applsci. (2021).

- NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-.

Sources

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 5-CHLORO-1,2,4-THIADIAZOL-3-AMINE | 50988-13-1 [m.chemicalbook.com]

- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 6. 5-Amino-3-methyl-1,2,4-thiadiazole [mdpi.com]

- 7. growingscience.com [growingscience.com]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a plausible and robust synthetic pathway, grounded in established chemical principles for thiadiazole ring formation and functionalization. It elaborates on the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses the importance of this scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged five-membered heterocyclic motif that has garnered considerable attention in the field of drug discovery. Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions have made it a versatile building block for the development of a wide range of therapeutic agents.[1][2] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3] The introduction of specific substituents, such as a chlorine atom and an amino group, can significantly modulate the pharmacological profile of the thiadiazole core, making 5-Chloro-1,2,4-thiadiazol-3-amine a key intermediate for the synthesis of targeted therapeutics.

Strategic Approach to the Synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine

A logical and efficient synthetic strategy for 5-Chloro-1,2,4-thiadiazol-3-amine involves a two-step process. The initial step focuses on the construction of a di-chlorinated 1,2,4-thiadiazole precursor. This is followed by a selective nucleophilic aromatic substitution to introduce the amino group at the C3 position. This approach offers a convergent and controllable route to the desired product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be derived from a 3,5-dichloro-1,2,4-thiadiazole intermediate through a selective amination reaction. The 3,5-dichloro-1,2,4-thiadiazole itself can be synthesized from simple, readily available starting materials like cyanogen and a sulfur-chlorine source.

Caption: Retrosynthetic analysis of 5-Chloro-1,2,4-thiadiazol-3-amine.

Detailed Synthetic Pathway and Mechanistic Insights

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of 3,5-Dichloro-1,2,4-thiadiazole

-

Step 2: Selective Amination to Yield 5-Chloro-1,2,4-thiadiazol-3-amine

Step 1: Synthesis of 3,5-Dichloro-1,2,4-thiadiazole

The formation of the 1,2,4-thiadiazole ring can be achieved through the reaction of cyanogen with sulfur dichloride.[4][5] This reaction proceeds via a cycloaddition mechanism.

Reaction:

2 (CN)₂ + 2 SCl₂ → C₂Cl₂N₂S + other products

Mechanism:

The precise mechanism is complex and likely involves the formation of reactive intermediates. A plausible pathway involves the initial reaction of cyanogen with sulfur dichloride to form a transient adduct, which then undergoes cyclization and elimination to yield the stable 3,5-dichloro-1,2,4-thiadiazole ring. The presence of a chloride ion can catalyze this reaction.[4]

Caption: Proposed reaction pathway for the synthesis of 3,5-Dichloro-1,2,4-thiadiazole.

Step 2: Selective Amination

The selective introduction of an amino group at the C3 position of 3,5-dichloro-1,2,4-thiadiazole can be achieved by careful control of reaction conditions. The two chlorine atoms on the thiadiazole ring have different reactivities, allowing for a regioselective substitution.

Reaction:

C₂Cl₂N₂S + NH₃ → C₂H₂ClN₃S + HCl

Mechanism:

This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The ammonia molecule acts as a nucleophile, attacking one of the carbon atoms of the thiadiazole ring and displacing a chloride ion. The selectivity for the C3 position over the C5 position is influenced by the electronic properties of the thiadiazole ring.

Caption: Nucleophilic aromatic substitution mechanism for the amination step.

Experimental Protocols

Disclaimer: The following protocols are illustrative and should be adapted and optimized by a qualified chemist. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3,5-Dichloro-1,2,4-thiadiazole

| Parameter | Value | Reference |

| Reactants | Cyanogen, Sulfur Dichloride | [4][5] |

| Solvent | Dimethylformamide (DMF) | [4] |

| Catalyst | Tetraethylammonium chloride | [4] |

| Temperature | 40-60 °C | [4] |

| Reaction Time | 4-6 hours | - |

| Work-up | Aqueous work-up, extraction with an organic solvent | - |

| Purification | Distillation under reduced pressure | [4] |

| Expected Yield | 60-70% | - |

Procedure:

-

To a stirred solution of sulfur dichloride (1.0 eq) in anhydrous DMF under an inert atmosphere, add tetraethylammonium chloride (0.05 eq).

-

Cool the mixture to 0 °C and slowly bubble cyanogen gas (1.0 eq) through the solution. Caution: Cyanogen is extremely toxic. [6][7][8][9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 5 hours.

-

Monitor the reaction by an appropriate method (e.g., GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 3,5-dichloro-1,2,4-thiadiazole as a colorless liquid.

Step 2: Synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine

| Parameter | Value | Reference |

| Reactants | 3,5-Dichloro-1,2,4-thiadiazole, Ammonia | [5] |

| Solvent | Dioxane or THF | - |

| Temperature | 0 °C to room temperature | - |

| Reaction Time | 2-4 hours | - |

| Work-up | Removal of solvent, trituration with water | - |

| Purification | Recrystallization | - |

| Expected Yield | 75-85% | - |

Procedure:

-

Dissolve 3,5-dichloro-1,2,4-thiadiazole (1.0 eq) in dioxane in a pressure-rated vessel.

-

Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in dioxane.

-

Seal the vessel and allow the reaction to stir at room temperature for 3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, vent the excess ammonia in a safe manner.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold water, filter the resulting solid, wash with water, and dry under vacuum to yield 5-Chloro-1,2,4-thiadiazol-3-amine as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of 5-Chloro-1,2,4-thiadiazol-3-amine

The structure of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A broad singlet corresponding to the amino protons (NH₂), typically in the range of 6-8 ppm. |

| ¹³C NMR | Two distinct signals for the carbon atoms of the thiadiazole ring, likely in the aromatic region (e.g., 150-170 ppm). |

| IR (KBr) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Cl stretching.[2][10] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₂H₂ClN₃S, MW: 135.57 g/mol ).[11][12] |

| Melting Point | A sharp melting point should be observed for the purified compound. |

Applications in Drug Development

The 5-Chloro-1,2,4-thiadiazol-3-amine scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The amino group provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the compound's biological activity and pharmacokinetic properties.

Thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, and the presence of a chlorine atom can enhance properties such as lipophilicity and metabolic stability, which are often desirable in drug candidates.[13]

Potential therapeutic areas for derivatives of 5-Chloro-1,2,4-thiadiazol-3-amine include:

-

Anticancer Agents: Many thiadiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[2][5][14]

-

Antimicrobial Agents: The thiadiazole nucleus is a component of several known antimicrobial drugs, and novel derivatives are continuously being explored for their efficacy against resistant strains.

-

Enzyme Inhibitors: The structural features of the thiadiazole ring make it a suitable scaffold for designing inhibitors of various enzymes implicated in disease.

Caption: Potential drug development applications of 5-Chloro-1,2,4-thiadiazol-3-amine.

Safety and Handling

General Precautions:

-

All chemical manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Specific Hazards:

-

Cyanogen: Extremely toxic and flammable gas. It is a chemical asphyxiant.[6][7][8][9] All work with cyanogen must be conducted with extreme caution and appropriate safety measures in place.

-

Sulfur Dichloride: A toxic, corrosive, and moisture-sensitive liquid. It reacts violently with water.

-

3,5-Dichloro-1,2,4-thiadiazole: Expected to be a toxic and irritant compound.

-

Ammonia: A corrosive and toxic gas with a pungent odor.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has outlined a feasible and well-grounded synthetic route for the preparation of 5-Chloro-1,2,4-thiadiazol-3-amine. By providing a detailed experimental protocol, mechanistic insights, and a discussion of its potential applications, this document aims to empower researchers in the field of medicinal chemistry to utilize this valuable heterocyclic building block in their drug discovery efforts. The versatility of the 1,2,4-thiadiazole scaffold, coupled with the strategic placement of reactive functional groups, ensures that 5-Chloro-1,2,4-thiadiazol-3-amine will continue to be a relevant and important intermediate in the quest for novel and effective therapeutic agents.

References

- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link].

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (n.d.). Retrieved January 22, 2026, from [Link].

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. (n.d.). Retrieved January 22, 2026, from [Link].

- US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents. (n.d.).

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. (n.d.). Retrieved January 22, 2026, from [Link].

-

3,4-Dichloro-1,2,5-thiadiazole - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link].

-

(PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link].

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link].

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link].

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link].

- US3391152A - Methods of preparing thiadiazoles - Google Patents. (n.d.).

-

Cyanogen chloride (CK): Systemic Agent | NIOSH - CDC. (n.d.). Retrieved January 22, 2026, from [Link].

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. (n.d.). Retrieved January 22, 2026, from [Link].

-

An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link].

-

Common Name: CYANOGEN CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. (n.d.). Retrieved January 22, 2026, from [Link].

-

Current Chemistry Letters 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of - Growing Science. (n.d.). Retrieved January 22, 2026, from [Link].

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (n.d.). Retrieved January 22, 2026, from [Link].

-

Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed. (n.d.). Retrieved January 22, 2026, from [Link].

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link].

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (n.d.). Retrieved January 22, 2026, from [Link].

-

ICSC 1053 - CYANOGEN CHLORIDE. (n.d.). Retrieved January 22, 2026, from [Link].

- US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents. (n.d.).

-

Cyanide Salts - Environmental Health and Safety - Dartmouth. (n.d.). Retrieved January 22, 2026, from [Link].

-

Synthesis and Screening of New[1][2][10]Oxadiazole,[2][3][10]Triazole, and[2][3][10]Triazolo[4,3-b][2][3][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - - NIH. (n.d.). Retrieved January 22, 2026, from [Link].

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link].

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). Retrieved January 22, 2026, from [Link].

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link].

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 5. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 6. Cyanogen chloride (CK): Systemic Agent | NIOSH | CDC [cdc.gov]

- 7. nj.gov [nj.gov]

- 8. ICSC 1053 - CYANOGEN CHLORIDE [chemicalsafety.ilo.org]

- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 10. jocpr.com [jocpr.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Core

An In-Depth Technical Guide to 5-Chloro-1,2,4-thiadiazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-thiadiazole ring system is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2] These structures are not merely synthetic curiosities; they are considered "privileged pharmacological building blocks" due to their unique chemical properties and their presence in a wide array of biologically active compounds.[2][3] Among its derivatives, 5-Chloro-1,2,4-thiadiazol-3-amine stands out as a versatile and reactive intermediate. Its strategic placement of an amino group and a reactive chloro group makes it a valuable starting material for the synthesis of more complex molecules designed to interact with biological targets.

The core utility of the 1,2,4-thiadiazole scaffold, and specifically chloro-substituted variants, often lies in its function as an electrophilic "warhead."[1][4] It can engage in covalent interactions with nucleophilic residues, such as cysteine, within protein active sites. This mechanism allows for the design of highly specific and irreversible inhibitors for various enzyme classes, making this scaffold a cornerstone in modern drug discovery programs targeting proteases, kinases, and other enzymes implicated in disease.[1][4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 5-Chloro-1,2,4-thiadiazol-3-amine for professionals in chemical and pharmaceutical research.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and drug design. The key properties of 5-Chloro-1,2,4-thiadiazol-3-amine are summarized below.

| Property | Value | Source |

| CAS Number | 50988-13-1 | [5][6] |

| Molecular Formula | C₂H₂ClN₃S | [6] |

| Molecular Weight | 135.57 g/mol | [5] |

| Density | 1.703 g/cm³ | [7] |

| Flash Point | 132.4 °C | [7] |

| Appearance | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization: Constructing the Core Scaffold

Conceptual Synthetic Workflow

The construction of the 3-amino-5-chloro-1,2,4-thiadiazole scaffold typically involves the formation of an N-S bond through an oxidative process. A plausible route starts from a precursor containing the necessary nitrogen and sulfur functionalities, which is then cyclized and chlorinated.

Caption: A conceptual workflow for the synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine.

Exemplary Experimental Protocol: Oxidative Cyclization

This protocol describes a general method for the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole, which follows a similar principle of oxidative cyclization and can be conceptually adapted.[8][9]

-

Thiosemicarbazide Acylation: A suitable acylating agent (e.g., an acid chloride or anhydride) is reacted with thiosemicarbazide in an appropriate solvent (e.g., pyridine or DMF) to form the corresponding acylthiosemicarbazide. This step introduces the desired substituent for the 5-position.

-

Dehydrative Cyclization: The resulting acylthiosemicarbazide is treated with a strong dehydrating agent. Concentrated sulfuric acid or polyphosphoric acid are commonly used for this purpose.[8][9] The mixture is typically heated to facilitate the ring-closing reaction.

-

Mechanism Insight: The acid catalyzes the intramolecular cyclization by protonating the carbonyl oxygen, making the carbon more electrophilic. The sulfur atom of the thioamide then attacks this carbon, followed by dehydration to form the aromatic 1,3,4-thiadiazole ring. For 1,2,4-thiadiazoles, the starting materials and cyclization pattern differ but the principle of forming an S-N or S-C bond via oxidation or condensation remains central.[1][2]

-

Workup and Purification: The reaction mixture is carefully quenched by pouring it onto ice water. The resulting precipitate, the crude thiadiazole product, is collected by filtration, washed thoroughly with water to remove excess acid, and then dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-5-substituted-thiadiazole.

Characterization

The identity and purity of the synthesized 5-Chloro-1,2,4-thiadiazol-3-amine would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic signal for the amine protons (-NH₂), while ¹³C NMR would show two distinct signals for the carbon atoms of the heterocyclic ring.

-

Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the amine group (typically 3100-3400 cm⁻¹) and C=N stretching of the thiadiazole ring (around 1590-1640 cm⁻¹).[10]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (135.57), with a characteristic isotopic pattern (approx. 3:1 ratio for M⁺ and M+2⁺) due to the presence of the chlorine atom.

Reactivity and Mechanism of Action: The Cysteine-Targeting Warhead

The pharmacological significance of the 1,2,4-thiadiazole scaffold is intrinsically linked to its unique reactivity, particularly its ability to act as a covalent modifier of cysteine residues in proteins.[1][4]

Electrophilic Nature of the N-S Bond

The N-S bond within the 1,2,4-thiadiazole ring is susceptible to nucleophilic attack. The electronegative nitrogen atoms pull electron density away from the sulfur atom, rendering it electrophilic. This property is the cornerstone of its mechanism as an enzyme inhibitor.[4]

Covalent Modification of Cysteine

X-ray crystal structures of enzyme-inhibitor complexes have confirmed that the thiol group of a cysteine residue can attack the electrophilic sulfur atom of the 1,2,4-thiadiazole ring.[1][4] This attack leads to the cleavage of the weak N-S bond, causing the ring to open. The result is the formation of a stable, irreversible disulfide bond between the inhibitor and the cysteine residue of the protein, leading to the inactivation of the enzyme.[1][4] The reaction is typically slow and dependent on the nucleophilicity of the target cysteine thiol.[1]

Caption: Covalent modification of a cysteine residue by a 1,2,4-thiadiazole electrophile.

This targeted reactivity makes 5-Chloro-1,2,4-thiadiazol-3-amine and its derivatives highly valuable for designing specific inhibitors against cysteine-dependent enzymes such as cathepsins (implicated in cancer and osteoporosis), transglutaminases, and various proteases.[4]

Applications in Drug Discovery

The 1,2,4-thiadiazole scaffold is a privileged structure that confers a broad spectrum of biological activities.[1] The presence of the chloro and amino groups on 5-Chloro-1,2,4-thiadiazol-3-amine provides functional handles for synthetic elaboration, allowing chemists to modulate the molecule's potency, selectivity, and pharmacokinetic properties.

Spectrum of Biological Activities

Derivatives of the 1,2,4-thiadiazole core have demonstrated a remarkable range of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: Many thiadiazole derivatives show potent activity against various bacterial and fungal strains.[11][12] The presence of a chloro substituent can sometimes enhance this activity.[11]

-

Anti-inflammatory Effects: The scaffold has been incorporated into molecules designed as dual inhibitors of 5-lipoxygenase and cyclooxygenase, key enzymes in the inflammatory cascade.[3]

-

Anticancer Properties: Thiadiazole-based compounds have been investigated as potential treatments for human leukemia and other cancers.[3][13] Their mechanism can involve the inhibition of key enzymes like cathepsin B, which is involved in tumor invasion and metastasis.[4]

-

Antiviral Activity: The reactivity of the sulfur atom in the thiadiazole ring is being explored for the development of viral protease inhibitors.[1][14]

-

CNS and Metabolic Disorders: The scaffold has been used to develop allosteric modulators and inhibitors for targets relevant to neurological and metabolic diseases, such as glycogen synthase kinase 3.[3][15]

While the antibiotic Cefozopran is a commercially available drug containing a 1,2,4-thiadiazole ring, the primary value of 5-Chloro-1,2,4-thiadiazol-3-amine lies in its role as a versatile building block for creating new chemical entities in the preclinical and discovery phases of pharmaceutical research.[2][3]

Conclusion

5-Chloro-1,2,4-thiadiazol-3-amine is more than just a simple heterocyclic compound; it is a strategically designed chemical tool. Its synthesis is achievable through established principles of heterocyclic chemistry, and its structure is ripe for synthetic modification. The true power of this molecule lies in the electrophilic nature of its 1,2,4-thiadiazole core, which enables the targeted and irreversible inhibition of cysteine-dependent enzymes. For researchers and scientists in drug development, this scaffold offers a validated starting point for creating novel therapeutics across a wide range of diseases, from infectious diseases to cancer. As our understanding of disease biology deepens, the demand for such precisely reactive and versatile chemical building blocks will only continue to grow.

References

-

Duggan, J. et al. (2010). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Current Topics in Medicinal Chemistry, 10(14), 1434-1444. Available at: [Link]

-

ResearchGate. (n.d.). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Request PDF. Available at: [Link]

-

Barraja, P. et al. (2015). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2015(25), 5489-5503. Available at: [Link]

- Yadav, M. R. et al. (2012). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of Pharmaceutical & Biological Archives, 3(4), 735-744.

- Kovalenko, S. et al. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. ScienceRise: Pharmaceutical Science, (3), 4-19.

-

Amerigo Scientific. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. Available at: [Link]

-

Sharma, S. et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4437–4459. Available at: [Link]

- Kumar, D. et al. (2023). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review.

-

ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. Scientific Diagram. Available at: [Link]

-

Ghorab, M. M. et al. (2017). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 22(11), 1991. Available at: [Link]

- Salunkhe, N. et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Chemical Methodologies, 5(1), 69-76.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

- Al-Kafiji, N. M. A. et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 84-93.

- Chen, Z. et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Available at: [Link]

- Neochoritis, C. G. et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Mini-Reviews in Organic Chemistry, 21.

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). US3391152A - Methods of preparing thiadiazoles.

-

Siddiqui, N. et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 455-472. Available at: [Link]

- Google Patents. (n.d.). US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.

- Al-Azzawi, A. M. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

MDPI. (n.d.). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available at: [Link]

-

Growing Science. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 5-CHLORO-1,2,4-THIADIAZOL-3-AMINE | 50988-13-1 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. growingscience.com [growingscience.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,2,4-thiadiazol-3-amine

This guide provides a detailed analysis of the expected spectroscopic data for 5-Chloro-1,2,4-thiadiazol-3-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to a scarcity of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This approach is designed to guide researchers in the identification and characterization of this and similar molecules.

The structural framework of 5-Chloro-1,2,4-thiadiazol-3-amine, featuring a 1,2,4-thiadiazole core, an amino group, and a chloro substituent, presents a unique electronic environment. Understanding its spectroscopic signature is paramount for confirming its synthesis and purity, as well as for elucidating its role in various chemical and biological processes.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: Molecular Structure of 5-Chloro-1,2,4-thiadiazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Chloro-1,2,4-thiadiazol-3-amine, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The predicted chemical shifts are based on data from analogous compounds, such as 5-amino-3-methyl-1,2,4-thiadiazole and other substituted thiadiazoles.[1][2]

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to be relatively simple, with the most prominent feature being the signal from the amino protons.

| Predicted Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~7.8 - 8.2 ppm | Broad Singlet | 2H | NH₂ | The protons of the amino group attached to the heterocyclic ring are expected to be deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding. In 5-amino-3-methyl-1,2,4-thiadiazole, these protons appear at δ 7.82 in DMSO-d₆.[1] The chemical shift of amino protons can vary significantly with solvent and concentration.[3] |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum is crucial for confirming the presence and electronic environment of the thiadiazole ring carbons. The chemical shifts of heterocyclic carbons are highly sensitive to the nature of the substituents.[1][4]

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~183 - 188 ppm | C5 | The carbon atom bonded to both a nitrogen and the electronegative chlorine atom is expected to be significantly deshielded. In 5-amino-3-methyl-1,2,4-thiadiazole, the C5 carbon appears at δ 183.2 ppm.[1] The presence of the chlorine atom is likely to shift this signal further downfield. |